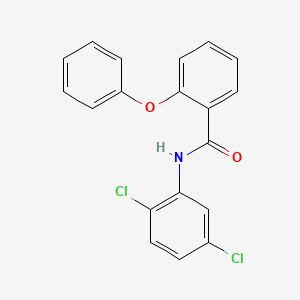![molecular formula C10H15NO3 B4783579 Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate](/img/structure/B4783579.png)
Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate
概要
説明
Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate is an organic compound with a complex structure that includes an ester and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate typically involves the reaction of 2-methylbut-3-yn-2-ylamine with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohols, depending on the reducing agent used.
Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or carbamates.
科学的研究の応用
Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate involves its interaction with biological molecules through its ester and carbamate groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active compound that can interact with various molecular targets.
類似化合物との比較
2-Methylbut-3-yn-2-ol: This compound shares the alkyne group and is used in similar synthetic applications.
Ethyl carbamate: Another compound with a carbamate group, used in different contexts such as fermentation processes.
Ethyl acetate: A simpler ester that is widely used as a solvent in organic synthesis.
Uniqueness: Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate is unique due to the combination of its ester and carbamate functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of chemical modification, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 3-(2-methylbut-3-yn-2-ylamino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-5-10(3,4)11-8(12)7-9(13)14-6-2/h1H,6-7H2,2-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBRXNYHDFGUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC(C)(C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-DIMETHYL-N~4~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4783504.png)
![1-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-3-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]THIOUREA](/img/structure/B4783516.png)
![2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol;hydrochloride](/img/structure/B4783524.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine](/img/structure/B4783525.png)
![N-[4-[[(Z)-3-phenylprop-2-enoyl]amino]phenyl]furan-2-carboxamide](/img/structure/B4783546.png)


![3-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile](/img/structure/B4783559.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4783582.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B4783601.png)
![N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4783609.png)
![3-[({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4783616.png)
